SQDG

photosynthetic membrane biology chloroplast lipidomics thylakoid biophysics

Reconstituting thylakoid membranes or studying phosphate starvation requires native anionic lipids-neutral galactolipids or phospholipids cannot replicate SQDG's unique pH-independent sulfonate head group or its functional replacement of PG. This SQDG provides: • SARS-CoV-2 Mpro inhibition: IC50 0.42 µM • Topoisomerase I & P-selectin dual inhibition • α/β anomers for differential bilayer packing Available in research quantities for DNA repair, antiviral, or membrane biophysics studies.

Molecular Formula C43H76O12S
Molecular Weight 817.1 g/mol
Cat. No. B15565403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQDG
Molecular FormulaC43H76O12S
Molecular Weight817.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1
InChIKeyZAHARQGLYKGAHR-XBZAAVCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SQDG: Core Characteristics and Procurement Relevance


Sulfoquinovosyl diacylglycerol (SQDG, CAS 123036-44-2) is a naturally occurring anionic sulfoglycolipid found predominantly in the thylakoid membranes of photosynthetic organisms, including higher plants, algae, and cyanobacteria [1]. It is characterized by a sulfoquinovose head group (6-deoxy-6-sulfo-D-glucose) attached via an α- or β-glycosidic linkage to a diacylglycerol backbone, with palmitic (C16:0) and linolenic (C18:3) acids being the most common fatty acyl constituents [2]. SQDG is commercially available from multiple vendors (e.g., BroadPharm, GlpBio, ChemScene) at ≥99% purity, with typical pricing ranging from $297–$320 per 1 mg .

Charge Character Stable C-S bond, pH-independent anionic glycolipid
Membrane Role Thylakoid membrane lipid quartet component, conserved across phototrophs
Stress Adaptation Accumulates under phosphate starvation to functionally replace PG

SQDG Functional Specificity Over Generic Lipids


SQDG is frequently considered alongside structurally related thylakoid lipids—monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), and phosphatidylglycerol (PG)—as members of the conserved 'lipid quartet' of photosynthetic membranes [1]. However, these lipids are not functionally interchangeable for experimental or industrial applications. SQDG is the only anionic sulfolipid in this group, carrying a permanent negative charge from its sulfonate head group, whereas MGDG and DGDG are neutral galactolipids, and PG is a phospholipid with a phosphate-dependent anionic charge [2]. This fundamental difference in head group chemistry translates into divergent biophysical behaviors, biological activities, and regulatory responses to environmental stress conditions [3]. Generic substitution without accounting for these differences will compromise experimental reproducibility and invalidate comparative studies in membrane biology, drug discovery, and algal biotechnology.

Phosphatidylglycerol (PG) Interchange

While bilayers show similar thickness and rigidity, PG head group and phosphorus dependence may not replicate SQDG's stress-response behavior.

Neutral Galactolipid Substitution

MGDG and DGDG lack the sulfonate charge and do not exhibit comparable DNA polymerase inhibition, limiting functional replacement.

Anomer Mismatch

α- and β-SQDG anomers differ in phase transition, enthalpy, and vesicle trapping efficiency; substitution may alter formulation performance.

Quantitative Comparison: SQDG vs. Key Comparators


DNA Polymerase Inhibition vs. MGDG and DGDG

In Arabidopsis thaliana thylakoid membranes, uncharged galactolipids MGDG and DGDG together constitute approximately 80 mol% of total glycerolipids, while the anionic lipids SQDG and PG account for the remaining ~20 mol% [1]. This quantitative distribution has been conserved from cyanobacteria to higher plants across all photosynthetic membranes analyzed to date [2]. For researchers studying thylakoid architecture or membrane protein–lipid interactions, SQDG represents a quantitatively defined, minority anionic component whose specific contribution can be experimentally isolated and characterized.

DNA Polymerase Inhibition
Head-to-head
SQDG > MGDG > DGDG in potency; IC50 43–79 µg/mL (Fraction-II)
Supports DNA polymerase inhibition pathway studies
Purified SQDG strongest inhibitor; no effect on repair pols β, λ
photosynthetic membrane biology chloroplast lipidomics thylakoid biophysics

PG Replacement During Phosphate Starvation

In a direct comparative study of seven human tumor cell lines and two normal cell lines, SQDG exhibited pronounced selectivity for breast cancer MCF-7 cells (IC50 = 69.1 μg/mL) while showing minimal cytotoxicity toward normal Vero and MC cells (CC50 > 500 μg/mL) [1]. The selectivity ratio exceeds 7.2-fold, and at 125 μg/mL SQDG achieved complete growth inhibition of MCF-7 cells. In contrast, SQDG showed negligible activity against HepG2 hepatocellular carcinoma and A375 melanoma cells, demonstrating cell-type specificity rather than broad cytotoxicity [1]. This selective antiproliferative profile differentiates SQDG from non-selective chemotherapeutics.

PG Functional Substitution
Head-to-head
Similar bilayer thickness and bending rigidity to PG under phosphate stress
Supports thylakoid membrane modeling under nutrient stress
Neutron diffraction; SQDG accumulates to replace PG in vivo
anticancer glycolipids cancer cell selectivity natural product screening

α- vs. β-Anomer Biophysical Properties

Under phosphate-limited conditions, phosphatidylglycerol (PG) levels decrease significantly in both cyanobacteria and eukaryotic phytoplankton, while SQDG levels increase to compensate, resulting in a pronounced elevation of the SQDG:PG ratio [1]. This ratio negatively correlates with dissolved phosphorus concentrations across aquatic ecosystems, establishing SQDG accumulation as a quantifiable indicator of phosphorus limitation [1]. Biophysical studies using neutron diffraction demonstrate that SQDG and PG bilayers exhibit similar thickness and bending rigidity, confirming their capacity for mutual substitution while maintaining membrane integrity [2].

α vs β Anomer
Head-to-head
β-SQDG-C18:0: higher phase transition T and enthalpy, lower trapping efficiency
Guides anomer-specific formulation design
Synthetic C18:0 SQDG; anomeric linkage alters membrane packing
phosphate starvation membrane lipid remodeling aquatic ecology biomarkers

Bioactivity: SQDG vs. Fatty Acid Analogs

In a direct comparative study of synthetic SQDG analogs using human mixed lymphocyte reaction (MLR) assays, β-SQDG(18:0) exhibited the strongest immunosuppressive effect among four tested analogs, whereas α-SQDG(16:0) showed no significant inhibition [1]. β-SQDG(18:0) inhibited human MLR in a dose-dependent manner without overt cytotoxicity and prolonged rat skin allograft rejection in vivo [2]. Additionally, the synthetic monoacyl analog SQMG demonstrated cytotoxic activity, whereas the diacyl SQDG tested did not, indicating that SQDG may have limited cellular penetration [3]. These structure-activity relationships demonstrate that both anomeric configuration (α vs. β) and fatty acyl chain length (C16 vs. C18) critically modulate SQDG's biological activity.

Intact SQDG vs Fatty Acids
Head-to-head
Intact SQDG >> free fatty acids; deacylated derivatives inactive
Confirms requirement of full glycolipid structure for enzyme inhibition
SAR studies; sulfoquinovose head group essential
immunosuppressive glycolipids synthetic sulfolipids transplantation immunology

Selectivity Profile vs. Topoisomerase I Inhibitors

In a head-to-head comparison of purified MGDG, DGDG, and SQDG from the thermophilic blue-green alga ETS-05, SQDG was identified as the least potent anti-inflammatory agent among the three glycoglycerolipids [1]. In the croton oil-induced ear edema model in mice, all three compounds exhibited dose-dependent inhibition, but MGDG exceeded the efficacy of the reference drug betamethasone 17,21-dipropionate, while SQDG showed only an early transient effect [1]. In the carrageenan-induced paw edema model, the relative efficacy was MGDG > DGDG > SQDG > indomethacin [1]. This established potency hierarchy enables researchers to select the appropriate lipid for specific inflammatory endpoints or to use SQDG as a low-activity control in comparative studies.

Topoisomerase I/P-selectin Profile
Data to verify
Reported inhibition of topoisomerase I and P-selectin; distinct from camptothecin
Dual-target profile requires independent validation
Specific IC50 values not provided; class-level inference
anti-inflammatory glycolipids in vivo inflammation models natural product pharmacology

SQDG Inhibits SARS-CoV-2 Mpro with IC50 = 0.42 μM, Demonstrating Sub-Micromolar Antiviral Target Engagement

In a bioassay-guided isolation study from Holy Basil (Ocimum tenuiflorum), SQDG was identified as a potent inhibitor of SARS-CoV-2 main protease (Mpro), with an IC50 of 0.42 μM [1]. SQDG also markedly suppressed SARS-CoV-2 replication in vitro (EC50 = 51.2 μM) while displaying no detectable cytotoxicity (CC50 > 100 μM) [1]. Inhibition kinetic studies and molecular docking simulations revealed that SQDG inhibits Mpro through a competitive and mixed-inhibition mechanism [1]. While SQDG's antiviral activity against HSV-2 has also been reported (IC50 = 15.6 μg/mL) [2], the sub-micromolar Mpro inhibition represents its most potent characterized antiviral activity to date and distinguishes SQDG from other natural glycolipids lacking Mpro inhibitory activity.

antiviral glycolipids SARS-CoV-2 protease inhibitors COVID-19 therapeutics

SQDG Application Scenarios


Photosynthetic Membrane Reconstitution Under Phosphate Stress

Investigators studying thylakoid membrane architecture, photosynthetic protein–lipid interactions, or chloroplast biogenesis require SQDG at precisely defined molar ratios. As SQDG constitutes ~20 mol% of total thylakoid glycerolipids (in combination with PG), with the remaining ~80 mol% composed of MGDG and DGDG [1], experimental membrane reconstitution protocols must include SQDG to accurately replicate native lipid stoichiometry. This scenario is supported by the conserved lipid quartet composition documented across photosynthetic organisms from cyanobacteria to higher plants [1].

Selective DNA Polymerase Inhibition in Cancer Research

SQDG is the optimal lipid standard for quantifying phosphorus limitation in algal cultures and natural aquatic ecosystems. Under P-limited conditions, SQDG levels increase while PG levels decrease, resulting in an elevated SQDG:PG ratio that negatively correlates with dissolved phosphorus concentrations [2]. This quantitative relationship enables SQDG measurement to serve as a reliable biomarker for phosphorus stress assessment in phytoplankton productivity studies, biofuel feedstock optimization, and ecosystem monitoring programs.

Vesicles with Tailored Membrane Properties

SQDG demonstrates a favorable selectivity profile for breast cancer MCF-7 cells (IC50 = 69.1 μg/mL) with minimal cytotoxicity toward normal Vero and MC cells (CC50 > 500 μg/mL) [3]. However, SQDG shows negligible activity against HepG2 hepatocellular carcinoma and A375 melanoma cells [3]. This selective profile makes SQDG appropriate for breast cancer-focused natural product screening programs, but contraindicates its use in liver cancer or melanoma models. Researchers should verify that their cancer cell line of interest aligns with this established selectivity pattern before procurement.

Dual-Target Mechanisms in Inflammation and Viral Replication

SQDG serves as a validated, sub-micromolar inhibitor of SARS-CoV-2 main protease (Mpro IC50 = 0.42 μM) with demonstrated in vitro antiviral activity (EC50 = 51.2 μM) and favorable cytotoxicity profile (CC50 > 100 μM) [4]. This application is appropriate for antiviral drug discovery programs targeting coronavirus proteases, particularly those seeking structurally distinct natural product scaffolds. Competitive and mixed-inhibition kinetics have been established, providing a mechanistic foundation for structure-activity relationship studies [4].

Application
Selection Property
Validation Focus
Phosphate-stress membrane reconstitution
pH-independent anionic lipid functionality
Bilayer thickness and rigidity consistency
DNA replication and repair pathway studies
Differential polymerase inhibition (replicative vs repair)
Enzyme inhibition assay context
Anomer-specific vesicle design
Phase transition and encapsulation characteristics
Vesicle trapping efficiency and release profiles
Viral and inflammatory pathway research
Multi-target inhibition profile (topoisomerase I, P-selectin)
Target engagement and selectivity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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